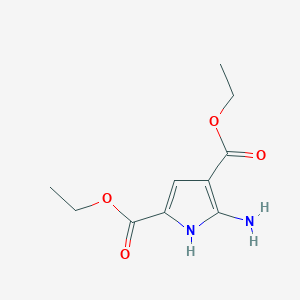

Diethyl 2-Amino-3,5-pyrroledicarboxylate

Description

Properties

IUPAC Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWDOWIBJZTOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611747 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187724-98-7 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Part 1: Proposed Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate

A viable approach to the synthesis of this compound is a modification of the Hantzsch pyrrole synthesis. This proposed method involves the cyclocondensation of an α-halo-β-ketoester with an amino-diester.

Proposed Reaction Scheme

The proposed reaction involves the condensation of ethyl 2-chloroacetoacetate with diethyl aminomalonate in the presence of a base, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Hypothetical Experimental Protocol

Materials:

-

Ethyl 2-chloroacetoacetate (CAS 609-15-4)

-

Diethyl aminomalonate hydrochloride (CAS 13433-00-6)

-

Sodium ethoxide (or another suitable base like triethylamine or DBU)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of Diethyl Aminomalonate Free Base: To a stirred suspension of diethyl aminomalonate hydrochloride (1 equivalent) in anhydrous diethyl ether at 0 °C, add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure to obtain the free base of diethyl aminomalonate as an oil. Use this immediately in the next step.

-

Condensation and Cyclization: Dissolve the freshly prepared diethyl aminomalonate (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (1.1 equivalents) portionwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Logical Relationship Diagram

Part 2: Documented Synthesis of Diethyl pyrrole-2,5-dicarboxylate

A known synthesis for a related compound, Diethyl pyrrole-2,5-dicarboxylate, has been reported and involves a base-induced ring contraction of a 1,4-thiazine precursor.[1] This provides a concrete example of a pyrrole dicarboxylate synthesis with detailed experimental data.

Reaction Scheme

The synthesis starts from diethyl 2H-1,4-thiazine-3,6-dicarboxylate, which undergoes a base-induced sulfur extrusion to yield diethyl pyrrole-2,5-dicarboxylate.[1]

Experimental Protocol

Materials:

-

Diethyl 2H-1,4-thiazine-3,6-dicarboxylate

-

Diethyl ether

-

Sodium hydroxide

-

Ethanol

-

Silica gel for column chromatography

-

Hexanes and Diethyl ether for chromatography

Procedure: [1]

-

A solution of diethyl 2H-1,4-thiazine-3,6-dicarboxylate (0.5 g, 2.06 mmol) in diethyl ether (15 mL) is stirred.

-

A solution of sodium hydroxide (0.166 g, 4.15 mmol) in ethanol (8 mL) is added dropwise.

-

The mixture is stirred at room temperature for 17 hours.

-

The reaction mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure.

-

The residue is subjected to column chromatography on silica gel using a 50:50 mixture of diethyl ether and hexanes as the eluent.

-

The product, Diethyl pyrrole-2,5-dicarboxylate, is obtained as colorless crystals after recrystallization from hexanes.

Experimental Workflow Diagram

Part 3: Quantitative Data Summary

The following tables summarize the quantitative data for the documented synthesis of Diethyl pyrrole-2,5-dicarboxylate and the related Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.

Table 1: Reaction Parameters for Diethyl pyrrole-2,5-dicarboxylate Synthesis[1]

| Parameter | Value |

| Starting Material | Diethyl 2H-1,4-thiazine-3,6-dicarboxylate |

| Reagents | Sodium hydroxide, Ethanol, Diethyl ether |

| Reaction Time | 17 hours |

| Temperature | Room Temperature |

| Yield | 41% |

| Purification | Column Chromatography, Recrystallization |

Table 2: Physicochemical and Spectroscopic Data for Diethyl pyrrole-2,5-dicarboxylate[1]

| Property | Value |

| Appearance | Colorless crystals |

| Melting Point | 79–81 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.96 (1H, br, NH), 6.87 (2H, d, J 2.4), 4.36 (4H, q, J 7.2), 1.38 (6H, t, J 7.2) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃) |

| IR (Nujol, cm⁻¹) | 3273, 1726, 1557, 1261 |

| UV-Vis (MeCN, λₘₐₓ nm) | 281, 271, 210 |

| HRMS (ESI, M+H) | Calculated: 212.0923, Found: 212.0917 |

Table 3: Physicochemical Data for Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

| Property | Value | Reference |

| Appearance | Powder | [2] |

| Melting Point | 135-136 °C | [2] |

| Molecular Weight | 239.27 g/mol | [2] |

| Synthesis Method | Knorr pyrrole synthesis | [3] |

| Starting Materials | Ethyl acetoacetate, Sodium nitrite | [3] |

| Reagents | Acetic acid, Zinc powder | [3] |

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound. While a direct, published synthesis protocol remains to be reported, a plausible Hantzsch-type pathway has been proposed with a detailed hypothetical protocol. For practical application and reference, a fully documented synthesis of the related Diethyl pyrrole-2,5-dicarboxylate is also provided, complete with experimental details and quantitative data. The information and diagrams presented herein are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating further investigation into the synthesis and applications of this class of compounds.

References

An In-depth Technical Guide on the Spectroscopic Data of Diethyl 2-Amino-3,5-pyrroledicarboxylate

Disclaimer: The spectroscopic data presented in this document for Diethyl 2-Amino-3,5-pyrroledicarboxylate are predicted values. These predictions are based on the known spectroscopic data of the structurally similar compound, Diethyl pyrrole-2,5-dicarboxylate, and established principles of substituent effects in NMR and IR spectroscopy. This information is intended for research and informational purposes.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, presented in tabular format for clarity. Detailed experimental protocols for acquiring such data are also provided, along with a workflow diagram for the synthesis and spectroscopic characterization of the compound.

Predicted Spectroscopic Data

The introduction of an electron-donating amino group at the 2-position of the pyrrole ring is expected to significantly influence the electronic environment and, consequently, the spectroscopic properties compared to the unsubstituted Diethyl pyrrole-2,5-dicarboxylate.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Notes |

| ~8.5-9.5 | br s | 1H | N-H (pyrrole) | Broad singlet, chemical shift is solvent and concentration dependent. |

| ~6.0-6.5 | s | 1H | C4-H | Significant upfield shift compared to the unsubstituted analog due to the electron-donating NH₂ group. |

| ~4.5-5.5 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

| 4.2-4.4 | q | 4H | -OCH₂CH₃ | Quartet, J ≈ 7.1 Hz. Two overlapping quartets are expected. |

| 1.2-1.4 | t | 6H | -OCH₂CH₃ | Triplet, J ≈ 7.1 Hz. Two overlapping triplets are expected. |

Predicted in CDCl₃ at 400 MHz

| Chemical Shift (δ) ppm | Assignment | Predicted Notes |

| ~165 | C=O (ester at C5) | |

| ~162 | C=O (ester at C3) | |

| ~150 | C2-NH₂ | Significantly shielded due to the attached nitrogen. |

| ~125 | C5 | |

| ~110 | C4 | Shielded by the electron-donating effect of the NH₂ group. |

| ~100 | C3 | |

| ~60 | -OCH₂CH₃ | Two signals may be observed. |

| ~14 | -OCH₂CH₃ | Two signals may be observed. |

Predicted in CDCl₃ at 100 MHz

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Notes |

| ~3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) | Two bands are expected for the symmetric and asymmetric stretching of the NH₂ group. |

| ~3250 | Medium, Broad | N-H stretch (pyrrole) | Broad due to hydrogen bonding. |

| ~2980 | Medium | C-H stretch (aliphatic) | |

| ~1700-1680 | Strong | C=O stretch (ester) | Two distinct carbonyl bands may be observed. |

| ~1620 | Medium | N-H bend (amine) | |

| ~1550 | Medium | C=C stretch (pyrrole ring) | |

| ~1250 | Strong | C-O stretch (ester) |

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 181 | High | [M - OCH₂CH₃]⁺ |

| 153 | Medium | [M - COOCH₂CH₃]⁺ |

| 135 | Medium | [M - COOCH₂CH₃ - H₂O]⁺ |

| 107 | High | [Pyrrole ring fragment]⁺ |

Predicted for Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

-

Acquisition parameters are set as follows: spectral width of 16 ppm, relaxation delay of 1.0 s, acquisition time of 4.0 s, and a 90° pulse width.

-

A total of 16 scans are acquired for a good signal-to-noise ratio.

-

The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

-

Proton-decoupled mode is used to simplify the spectrum.

-

Acquisition parameters are set as follows: spectral width of 240 ppm, relaxation delay of 2.0 s, acquisition time of 1.0 s, and a 45° pulse width.

-

A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.

-

The FID is processed with an exponential line broadening of 1.0 Hz.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is engaged to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

A resolution of 4 cm⁻¹ is used, and 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Introduction:

-

For Electron Ionization (EI), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

For Electrospray Ionization (ESI), a dilute solution in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid) is infused directly or via liquid chromatography (LC-MS).

-

-

Data Acquisition:

-

EI-MS: The sample is ionized using a 70 eV electron beam. The mass spectrum is scanned over a mass range of m/z 50-500.

-

ESI-MS: The sample solution is sprayed into the source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive ion mode over a similar mass range. High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.

-

Visualizations

An In-depth Technical Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-amino-3,5-pyrroledicarboxylate, systematically known by its IUPAC name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative.[1] The pyrrole scaffold is a fundamental heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, including heme, chlorophyll, and various pharmaceuticals. The presence of an amino group and two diethyl ester functionalities on the pyrrole ring makes this compound a versatile building block for organic synthesis and a candidate for investigation in medicinal chemistry. While detailed experimental data for this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties, predicted chemical behavior, and potential applications based on the chemistry of analogous structures. Derivatives of similar pyrrole and thiophene dicarboxylates have shown potential as anticancer and antimicrobial agents, suggesting possible avenues for future research with this compound.[2][3]

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes its identifiers and provides estimated properties based on its chemical structure and data from closely related analogs.

| Property | Value | Source/Basis |

| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | [1] |

| Synonym | This compound | User Prompt |

| CAS Number | 187724-98-7 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | Calculated |

| Molecular Weight | 226.23 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Analogy |

| Melting Point | Data not available. (For comparison, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate melts at 135-136 °C). | [4] |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | Analogy |

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not readily found, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Two sets of signals for the ethyl ester groups would appear as a quartet around 4.2-4.4 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.4 ppm (for the -CH₃ protons). The proton on the pyrrole ring (at position 3) would likely appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) and the pyrrole nitrogen (-NH) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester groups between 160-170 ppm. The carbons of the pyrrole ring would resonate in the 100-140 ppm range. The methylene and methyl carbons of the ethyl groups would appear further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amine and the pyrrole ring (typically in the 3200-3500 cm⁻¹ region). A strong C=O stretching band for the ester groups would be prominent around 1700-1730 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (226.23). Fragmentation patterns would likely involve the loss of the ethoxy groups (-OC₂H₅) from the ester functionalities.

Synthesis and Reactivity

Proposed Synthesis

A common and effective method for synthesizing polysubstituted pyrroles is the Hantzsch pyrrole synthesis or related condensation reactions. A plausible synthetic route to this compound involves the condensation of an α-amino-β-ketoester with a β-ketoester in the presence of a catalyst. A potential workflow is outlined below.

Caption: Proposed workflow for the synthesis of a substituted aminopyrrole dicarboxylate.

Representative Experimental Protocol (Adapted from Knorr Pyrrole Synthesis)

The following protocol describes a general one-pot synthesis for a related compound, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, and could be adapted for the target molecule with appropriate starting materials.[5]

-

Preparation of Reactants: In a round-bottom flask equipped with a stirrer and dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

-

Nitrosation: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir for 2 hours.

-

Reduction and Condensation: To the cooled solution, add a second equivalent of ethyl acetoacetate. Then, add zinc dust portion-wise while vigorously stirring, ensuring the temperature does not exceed 40 °C.

-

Reaction Completion: After the addition of zinc is complete, heat the mixture to reflux for 1 hour.

-

Isolation: Cool the reaction mixture and pour it into a beaker of ice water. The crude product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified diethyl pyrrole dicarboxylate product.

Reactivity Profile

The chemical reactivity of this compound is governed by its three key functional groups: the aromatic pyrrole ring, the nucleophilic amino group, and the electrophilic diethyl ester groups.

Caption: Logical diagram of the key reactive sites of the title compound.

-

Amino Group: The primary amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.

-

Ester Groups: The two diethyl ester groups are susceptible to nucleophilic acyl substitution. They can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions (saponification). They can also react with amines to form amides or be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the positions on the ring are already substituted, which may limit further substitution or require harsh conditions. The reactivity will be influenced by the directing effects of the existing amino and ester groups.

Potential Biological and Pharmacological Relevance

While no specific studies on the biological activity of this compound were identified, the broader class of substituted pyrroles is of significant interest in drug discovery. Related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been synthesized and screened for their anticancer and antimicrobial activities, showing significant antiproliferative effects against human breast cancer cell lines.[2][6] The structural similarity suggests that the title compound could serve as a valuable scaffold for developing new therapeutic agents. Further research is required to explore its biological properties and potential mechanisms of action.

Conclusion

This compound is a multifunctional heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental characterization is not widely available, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The synthesis of this compound is feasible through standard heterocyclic chemistry methods, and its reactive handles offer numerous possibilities for derivatization. Future investigation into its synthesis, full characterization, and biological evaluation is warranted to unlock its potential for applications in materials science and drug development.

References

- 1. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diethyl 1H-pyrrole-2,5-dicarboxylate | C10H13NO4 | CID 21025083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 2-Amino-3,5-pyrroledicarboxylate CAS number and identifiers

This technical guide provides a comprehensive overview of Diethyl 2-Amino-3,5-pyrroledicarboxylate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key identifiers, explores relevant synthetic methodologies, and presents logical relationships between the compound's identifiers through a structured visualization.

Core Compound Identifiers

A variety of identifiers are used to characterize this compound, ensuring its unambiguous identification in chemical databases and scientific literature. These identifiers are crucial for accurate data retrieval and communication within the scientific community.

| Identifier Type | Identifier |

| CAS Number | 187724-98-7[1] |

| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |

| PubChem CID | 21262628[1] |

| SMILES String | CCOC(=O)c1c(N)[nH]c(c1)C(=O)OCC[1] |

| Synonyms | This compound, Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 187724-98-7) was not available in the reviewed scientific literature. However, a general methodology for the solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues has been described and may serve as a conceptual framework for the synthesis of the target compound.

General Solid-Phase Synthesis Strategy for 3-Aminopyrrole-2,5-dicarboxylate Analogues [2][3]

This strategy employs a solid-phase approach, which can be advantageous for library synthesis and purification. The general steps are outlined below:

-

Resin Attachment: The synthesis begins with the attachment of a suitable precursor, such as (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt, to a solid support like Wang bromide resin.

-

Oxidation: The alcohol group on the resin-bound proline derivative is then oxidized to a ketone, forming a resin-bound 4-oxo-N-(PhF)prolinate. This serves as the pyrrole precursor.

-

Aminopyrrole Formation: Treatment of the oxo-prolinate resin with various secondary amines leads to the formation of resin-bound 3-aminopyrroles.

-

Diversification (Optional): Further diversification at other positions of the pyrrole ring can be achieved through various reactions. For instance, acylation at the 2-position with reagents like trichloroacetyl chloride, followed by haloform reactions with primary amines, can introduce additional diversity.

-

Cleavage from Resin: Finally, the synthesized 3-aminopyrrole-2,5-dicarboxylate is cleaved from the solid support using acidic conditions (e.g., trifluoroacetic acid - TFA) or basic conditions (e.g., sodium methoxide) to yield the final product.

Note: This is a generalized protocol for a class of related compounds and would require specific adaptation and optimization for the synthesis of this compound.

Logical Relationships of Identifiers

The various identifiers for this compound are interconnected, each providing a different layer of chemical information. The following diagram illustrates these relationships.

Caption: Relationship between identifiers for this compound.

References

Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Technical Review of Synthesis and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on Diethyl 2-Amino-3,5-pyrroledicarboxylate (CAS No. 187724-98-7), a polysubstituted pyrrole derivative.[1][2][3][4][5] While specific experimental and biological data for this exact compound are limited in publicly accessible literature, this document outlines general synthetic strategies applicable for its preparation, and summarizes the biological activities of structurally similar compounds to infer its potential applications in drug discovery and development.

Core Compound Information

| Identifier | Value |

| IUPAC Name | Diethyl 2-amino-1H-pyrrole-3,5-dicarboxylate |

| CAS Number | 187724-98-7 |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| PubChem CID | 21262628 |

Synthesis of Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with numerous methodologies developed. These methods can be adapted for the targeted synthesis of this compound. A generalized workflow often involves the condensation of a β-ketoester with an activated methylene compound and an amine source, or through multicomponent reactions.

A plausible synthetic approach for this compound could involve a variation of the Hantzsch pyrrole synthesis or other modern catalytic methods. A variety of catalytic systems, including copper and palladium, have been employed to facilitate the construction of the pyrrole ring with high regioselectivity and functional group tolerance.[6][7] Metal-free approaches using surfactants in aqueous media have also been reported as an environmentally friendly alternative.[8]

Potential Biological and Medicinal Applications

Anticancer Activity

Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[9][10] The results indicate that specific substitutions on the amino groups can lead to potent anticancer agents.

Table 1: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives [9]

| Compound | Cell Line | IC₅₀ (μM) |

| 2b | T47D (Breast Cancer) | 2.3 |

| 2c | T47D (Breast Cancer) | 12.1 |

| 2e | T47D (Breast Cancer) | 13.2 |

| 2k | T47D (Breast Cancer) | 7.1 |

| 2l | T47D (Breast Cancer) | 8.6 |

| Doxorubicin (Control) | T47D (Breast Cancer) | 15.5 |

Antimicrobial Activity

The same series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives was also screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Table 2: Antimicrobial Activity of a Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivative [9]

| Compound | Microorganism | Activity |

| 2j | Staphylococcus aureus (Gram-positive) | High |

| 2j | Escherichia coli (Gram-negative) | High |

| 2j | Candida albicans (Fungus) | High |

The structural similarity of this compound to these active compounds suggests that it could be a valuable starting material for the synthesis of novel anticancer and antimicrobial agents. Further derivatization of the amino and carboxylate groups could lead to the discovery of potent and selective drug candidates.

Experimental Protocols

Detailed experimental protocols for the synthesis of the target molecule are not available. However, the following is a representative procedure for the synthesis of a related polysubstituted pyrrole, diethyl pyrrole-2,5-dicarboxylate, which illustrates a common synthetic methodology.[11]

Synthesis of Diethyl pyrrole-2,5-dicarboxylate [11]

A solution of diethyl 1,4-thiazine-3,6-dicarboxylate (0.5 g, 2.06 mmol) in diethyl ether (15 mL) was stirred while a solution of sodium hydroxide (0.166 g, 4.15 mmol) in ethanol (8 mL) was added dropwise. The mixture was stirred at room temperature for 17 hours. After filtration, the filtrate was evaporated to dryness under reduced pressure. The resulting residue was purified by column chromatography on silica gel using a 50:50 mixture of diethyl ether and hexanes as the eluent to yield the title compound.

This protocol demonstrates a base-induced ring contraction method. For the synthesis of this compound, a multi-component reaction approach, as depicted in the workflow diagram, would likely be more direct.

Conclusion

This compound is a polysubstituted pyrrole with potential as a building block in medicinal chemistry. While specific data on this compound is sparse, the rich chemistry of pyrrole synthesis provides clear pathways for its preparation. The demonstrated biological activities of structurally related compounds, particularly in the areas of oncology and infectious diseases, highlight the potential of this scaffold for the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound [synhet.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Benzothiazole Derivatives (2) [myskinrecipes.com]

- 4. DMPU | CAS#:7226-23-5 | Chemsrc [chemsrc.com]

- 5. This compound|CAS 187724-98-7|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination [organic-chemistry.org]

- 8. Metal-free synthesis of polysubstituted pyrroles using surfactants in aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diethyl pyrrole-2,5-dicarboxylate [mdpi.com]

An In-depth Technical Guide to Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and the broader context of its potential applications in drug discovery, supported by experimental data and procedural insights.

Nomenclature and Chemical Identity

The compound commonly referred to as Diethyl 2-Amino-3,5-pyrroledicarboxylate is systematically named Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate according to IUPAC nomenclature.[1][2][3] This distinction is critical for accurate database searches and unambiguous scientific communication.

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate[1] |

| CAS Number | 187724-98-7[1][2][3][4][5][6] |

| Molecular Formula | C10H14N2O4[3][5][6] |

| Molecular Weight | 226.23 g/mol [3][5] |

| PubChem CID | 21262628[1] |

Synthesis of Substituted 2-Aminopyrroles

The synthesis of polysubstituted 2-aminopyrroles is a key area of research due to their utility as precursors for more complex molecules.[7] While classical methods like the Knorr or Paal-Knorr syntheses are well-established for pyrroles, modern chemistry often favors more efficient multicomponent reactions (MCRs).[8][9]

A novel and efficient one-pot synthesis for 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[7] This method is valued for its high convergence and productivity.[7]

Principle: The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition. Initially, the isocyanide and DMAD form a zwitterionic intermediate. This intermediate then adds to the carbon-nitrogen double bond of the N-tosylimine. The resulting intermediate imino-lactam undergoes a[1][10]-hydride shift to yield the final 2-aminopyrrole product.[7]

General Procedure:

-

To a stirred solution of the appropriate N-tosylimine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1 mmol) in a suitable solvent (e.g., dichloromethane) at room temperature, add the isocyanide (1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired polysubstituted 2-aminopyrrole.

Characterization of the synthesized aminopyrroles is typically performed using IR, NMR, and mass spectrometry to confirm their structure.[7]

The logical flow of this multicomponent reaction can be visualized as follows:

Caption: Workflow for the three-component synthesis of 2-aminopyrroles.

Applications in Drug Development and Biological Activity

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[10][11][12] Pyrrole derivatives have demonstrated potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[10][12][13]

The value of Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate lies in its highly functionalized structure. The amino group and the two diethyl ester moieties serve as versatile chemical handles, allowing for the construction of more complex, biologically active molecules. This makes it an attractive starting material for combinatorial chemistry and the synthesis of compound libraries for drug screening.

While specific bioactivity data for Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is not extensively documented in publicly available literature, the biological potential of this class of compounds is well-established. The nature and position of substituents on the pyrrole ring critically influence their efficacy.[11]

Table 1: Examples of Biological Activity in Substituted Pyrrole Compounds

| Compound Class | Substitution Details | Target | Activity Metric | Reported Value |

| 3-Alkynylpyrrole | 2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM[11] |

| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM[11] |

| Pyrrole-fused Pyrimidine | Pyrrole fused with a pyrimidine ring | M. tuberculosis H37Rv | MIC | 0.78 µg/mL[11] |

| DDTD Derivatives | Azomethines of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | T47D (Breast Cancer) | IC50 | 2.3 µM[14][15] |

This table presents data for structurally related heterocyclic compounds to illustrate the therapeutic potential of the pyrrole scaffold.

Key Experimental Methodologies for Biological Evaluation

To assess the potential of new pyrrole derivatives in drug development, standardized assays are employed.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]

-

Procedure:

-

Cells are seeded in 96-well plates and incubated with various concentrations of the test compound.

-

After an incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved, and the absorbance is measured with a microplate reader (typically at 570-590 nm).[11] The absorbance is directly proportional to the number of living cells.

-

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well plate.[11]

-

After incubation under appropriate conditions, the wells are visually inspected for turbidity.

-

The MIC is identified as the lowest compound concentration where no visible growth occurs.[11]

-

This assay measures a compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Procedure:

-

In a 96-well plate, the COX enzyme is combined with heme and the test compound (or a solvent control).[11]

-

After a brief pre-incubation, the reaction is initiated by adding arachidonic acid.

-

The assay quantifies the inhibition of the conversion of arachidonic acid into prostaglandins (e.g., PGG2 or PGE2).[11]

-

The following diagram illustrates the logical progression from compound synthesis to biological evaluation.

Caption: Logical workflow from synthesis to biological evaluation.

Conclusion

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its highly functionalized nature allows for diverse chemical modifications, enabling the exploration of a broad chemical space. While direct biological data on this specific molecule is limited, the extensive research on related pyrrole derivatives strongly supports its relevance as a scaffold for discovering compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The synthetic and screening methodologies outlined in this guide provide a framework for researchers to effectively utilize this and similar compounds in drug discovery programs.

References

- 1. This compound [synhet.com]

- 2. diethyl 5-amino -1H-pyrrole-2,4-dicarboxylate CAS#: 187724-98-7 [chemicalbook.com]

- 3. SDS of 5-Amino-1H-pyrrole-2,4-dicarboxylic acid diethyl ester, Safety Data Sheets, CAS 187724-98-7 - chemBlink [ww.chemblink.com]

- 4. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound|CAS 187724-98-7|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 7. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 8. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Scarcely Documented Compound

A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed information on the molecular structure, experimental protocols, and biological activity of Diethyl 2-Amino-3,5-pyrroledicarboxylate (IUPAC name: diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate; CAS Number: 187724-98-7). While the existence of this compound is confirmed through its CAS registry, in-depth technical data required for a comprehensive guide for researchers, scientists, and drug development professionals is not publicly available.

This guide will summarize the limited available information and, for illustrative purposes, will present data and methodologies for closely related and well-documented aminopyrrole dicarboxylate analogs. This approach aims to provide a foundational understanding of the chemical class to which this compound belongs, which can be valuable for researchers working with functionalized pyrrole scaffolds.

Molecular Structure and Properties of this compound

The basic structural information for this compound is derived from its name and available identifiers.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate |

| CAS Number | 187724-98-7 |

| Molecular Formula | C₁₀H₁₃N₂O₄ |

| SMILES | CCOC(=O)c1c(N)nc(c1)C(=O)OCC |

Note: Detailed, experimentally verified quantitative data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound are not available in the reviewed literature.

Synthesis of Aminopyrrole Dicarboxylates: General Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not published, the synthesis of related aminopyrrole dicarboxylates often employs multi-step reactions. One common approach is the solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues.[1]

Example Experimental Protocol: Solid-Phase Synthesis of a 3-Aminopyrrole-2,5-dicarboxylate Library[1]

This protocol illustrates a general strategy that could potentially be adapted for the synthesis of the target compound.

-

Resin Preparation: (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt is attached to a Wang bromide resin.

-

Oxidation: The alcohol on the resin-bound proline is oxidized to produce a resin-bound 4-oxo-N-(PhF)prolinate, which serves as the pyrrole precursor.

-

Aminopyrrole Formation: The oxo-prolinate resin is treated with various secondary amines to synthesize the resin-bound 3-aminopyrroles.

-

Diversification: The 2-position of the pyrrole is diversified by acylation with trichloroacetyl chloride, followed by haloform reactions with primary amines.

-

Cleavage: The final 3-aminopyrrole-2,5-dicarboxylate products are cleaved from the resin using trifluoroacetic acid (TFA) or sodium methoxide.

Spectroscopic Characterization of Related Pyrrole Dicarboxylates

Spectroscopic data is crucial for the structural elucidation of synthesized compounds. While data for the target molecule is unavailable, the following tables present typical spectroscopic data for a related compound, Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate, which can serve as a reference.

Table 2: Example ¹H NMR Data for a Related Pyrrole Dicarboxylate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.35 | t | 6H | -CH₂CH₃ |

| 2.50 | s | 6H | Ar-CH₃ |

| 4.30 | q | 4H | -CH₂ CH₃ |

| 9.50 | br s | 1H | NH |

Table 3: Example ¹³C NMR Data for a Related Pyrrole Dicarboxylate

| Chemical Shift (ppm) | Assignment |

| 14.5 | -CH₂C H₃ |

| 15.0 | Ar-C H₃ |

| 60.0 | -C H₂CH₃ |

| 115.0 | Pyrrole C-3, C-4 |

| 135.0 | Pyrrole C-2, C-5 |

| 165.0 | C =O |

Role in Drug Discovery and Signaling Pathways

The pyrrole scaffold is a prominent feature in many biologically active compounds and approved drugs.[2] Derivatives of aminopyrrole dicarboxylates are actively investigated in drug discovery for a range of therapeutic areas.

-

Anticancer Agents: Many pyrrole derivatives have been synthesized and evaluated for their anticancer properties, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[2]

-

Antimicrobial Agents: The pyrrole moiety is a core component of several antibacterial and antifungal compounds. Research has focused on developing pyrrole derivatives that can overcome drug resistance in bacteria.[3]

-

Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, including dipeptidyl peptidase IV (DPP4), which is a target in the treatment of type 2 diabetes.[4]

Due to the lack of specific research on this compound, its role in any signaling pathway has not been elucidated.

Conclusion

This compound is a compound for which detailed scientific data is largely absent from the public domain. For researchers and professionals in drug development, this presents a significant challenge. The information provided in this guide on related, well-studied aminopyrrole dicarboxylates offers a starting point for understanding the potential synthesis, characterization, and applications of this class of molecules. Further research is required to fully elucidate the chemical and biological properties of this compound.

References

- 1. Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethyl 2-Amino-3,5-pyrroledicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Diethyl 2-Amino-3,5-pyrroledicarboxylate, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. This document details the necessary starting materials, outlines a plausible synthetic pathway, and presents the information in a clear, structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound is a polysubstituted pyrrole that serves as a valuable building block in the synthesis of various biologically active molecules. The strategic placement of its amino and dicarboxylate functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on the practical synthesis of this target molecule, providing a detailed experimental protocol based on established chemical principles.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process involving the principles of condensation reactions, which are fundamental in the formation of heterocyclic rings. A plausible and efficient method involves the reaction of key starting materials that provide the necessary carbon and nitrogen atoms to construct the pyrrole core with the desired substitution pattern.

A logical synthetic approach involves the condensation of an enamine with an α-haloacetoacetate derivative. This strategy is reminiscent of the Hantzsch pyrrole synthesis, a well-established method for preparing substituted pyrroles.[1]

The proposed synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Starting Materials

The successful synthesis of the target compound relies on the availability and purity of the following key starting materials.

| Starting Material | CAS Number | Molecular Formula | Key Properties |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | Colorless liquid, precursor for the enamine component. |

| Ammonia | 7664-41-7 | NH₃ | Used as a solution in a suitable solvent (e.g., ethanol). |

| Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | An α-halo ketone derivative. |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Preparation of Ethyl 3-aminocrotonate

Ethyl 3-aminocrotonate is a crucial intermediate that can be synthesized from ethyl acetoacetate and ammonia.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonia in ethanol while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain crude ethyl 3-aminocrotonate, which can be used in the next step without further purification.

Synthesis of this compound

This step involves the cyclocondensation reaction between ethyl 3-aminocrotonate and ethyl 2-chloroacetoacetate.

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 3-aminocrotonate in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a base, such as sodium acetate or pyridine, to the solution to act as a catalyst and acid scavenger.

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of ethyl 2-chloroacetoacetate in the same solvent to the refluxing mixture through the dropping funnel.

-

After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and scale.

| Step | Reactants | Product | Theoretical Yield | Expected Yield (%) |

| Preparation of Ethyl 3-aminocrotonate | Ethyl acetoacetate, Ammonia | Ethyl 3-aminocrotonate | Stoichiometric | 85-95 |

| Synthesis of Target Compound | Ethyl 3-aminocrotonate, Ethyl 2-chloroacetoacetate | This compound | Stoichiometric | 60-75 |

Logical Relationships in the Synthesis

The synthesis of this compound is a well-defined process with clear logical connections between the reactants and the final product, following the principles of the Hantzsch pyrrole synthesis.

Caption: Logical flow of the Hantzsch-type synthesis.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

Physical characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate (CAS No. 187724-98-7). Due to a scarcity of published experimental data for this specific compound, this document combines available information from chemical suppliers with predicted properties derived from computational models and established analytical methodologies for structurally related compounds. Detailed protocols for a plausible synthetic route and for the experimental determination of its key physical and spectroscopic properties are provided to facilitate further research and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound, also known by its IUPAC name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. The presence of amino and dicarboxylate functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science, offering multiple points for further chemical modification. This guide aims to consolidate the known information and provide a predictive and methodological framework for the study of this compound.

Physicochemical Properties

Direct experimental data for many of the physical properties of this compound are not widely available in peer-reviewed literature. The following tables summarize the available data from chemical suppliers and computationally predicted values.

Table 1: General and Predicted Physical Properties

| Property | Value | Source |

| IUPAC Name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | SynHet[1] |

| CAS Number | 187724-98-7 | SynHet[1] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | abcr GmbH[2] |

| Molecular Weight | 226.23 g/mol | abcr GmbH[2] |

| Boiling Point | 440.6 ± 40.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.265 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 16.49 ± 0.50 (Predicted) | ChemicalBook[3] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[3] |

Table 2: Predicted Spectroscopic Data

Note: The following spectral data are predicted based on the chemical structure and have not been experimentally verified. They are provided as a guide for the analysis of experimental results.

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to ethyl groups (triplet and quartet), a singlet for the pyrrole ring proton, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, carbons of the pyrrole ring, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-N stretching, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of ethyl and carboxylate groups. |

Experimental Protocols

The following sections detail a plausible synthetic route and the standard procedures for the characterization of this compound.

Synthesis: Modified Knorr-Paal Pyrrole Synthesis

The Knorr-Paal synthesis and related methods are widely used for the preparation of substituted pyrroles. A plausible route to this compound could involve the condensation of an appropriate 1,4-dicarbonyl compound with an ammonia source.

Objective: To synthesize this compound.

Materials:

-

Diethyl 2,3-dioxosuccinate

-

Ammonia or Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,3-dioxosuccinate in a minimal amount of ethanol.

-

Add a molar excess of ammonium acetate and a catalytic amount of glacial acetic acid to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

-

Further purify the product by recrystallization if necessary.

Characterization Protocols

Objective: To determine the melting point range of the synthesized compound.

Procedure:

-

Ensure the synthesized this compound is thoroughly dried.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set appropriate parameters for spectral width, acquisition time, and number of scans.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the protons to the structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies for the functional groups, such as N-H, C=O, C-N, and C-O bonds.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.

-

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for the characterization of the synthesized product.

Conclusion

While this compound is commercially available, a comprehensive public dataset of its experimental physical and spectroscopic properties is currently lacking. This technical guide consolidates the available information and provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies for related compounds. The presented protocols and predictive data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic building block. Further experimental investigation is warranted to fully elucidate the properties of this compound.

References

A Technical Guide to the Discovery and History of Core Pyrrole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a foundational five-membered aromatic heterocycle that forms the core of numerous natural products, pharmaceuticals, and advanced materials. Its prevalence in vital biological molecules such as heme, chlorophyll, and vitamin B12 has driven over a century of research into efficient and versatile synthetic routes. This in-depth technical guide explores the discovery and historical development of the most significant methods for pyrrole synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the strategic design and execution of pyrrole-containing target molecules.

The Paal-Knorr Pyrrole Synthesis (1885)

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. Independently reported by German chemists Carl Paal and Ludwig Knorr in 1885, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1] Its enduring utility lies in its operational simplicity and the ready availability of the starting materials.[1]

Historical Context and Discovery

In the late 19th century, the burgeoning field of organic chemistry was deeply engaged in understanding the structure and synthesis of heterocyclic compounds. The work of Paal and Knorr on the cyclization of 1,4-dicarbonyls provided a significant breakthrough, offering a reliable entry point to a variety of five-membered heterocycles, including furans and thiophenes, in addition to pyrroles.

Mechanistic Pathway

The reaction proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate. The final step is the dehydration of this intermediate to yield the aromatic pyrrole ring.[1] The ring-closing step is often the rate-determining step of the reaction.[1]

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole:

-

Materials:

-

Aniline (2.0 mmol)

-

2,5-Hexanedione (2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/Water (9:1) for recrystallization

-

-

Procedure:

-

In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]

-

Microwave-Assisted Synthesis:

-

Materials:

-

1,4-Diketone (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a microwave vial, combine the 1,4-diketone in ethanol.

-

Add glacial acetic acid and the primary amine.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 80°C, monitoring the reaction by TLC.

-

After completion, cool the mixture and partition between water and ethyl acetate.

-

Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography.[1]

-

Quantitative Data

The Paal-Knorr synthesis is known for its generally good to excellent yields across a wide range of substrates.

| 1,4-Dicarbonyl Compound | Amine | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Reflux, 15 min | ~52 | [1] |

| 2,5-Hexanedione | Benzylamine | Water, 100°C, 1 h | 98 | |

| 2,5-Hexanedione | p-Toluidine | Water, 100°C, 1 h | 95 | |

| 1-Phenyl-1,4-pentanedione | Aniline | Acetic acid, reflux | 85 | |

| 3,4-Dimethyl-2,5-hexanedione | Methylamine | Ethanol, rt, 24 h | 78 |

The Knorr Pyrrole Synthesis (1884)

Reported a year before the Paal-Knorr synthesis, Ludwig Knorr's initial pyrrole synthesis involves the reaction of an α-aminoketone with a compound containing an active methylene group (e.g., a β-ketoester).[2] This method is particularly valuable for the synthesis of polysubstituted pyrroles with specific regiochemistry.

Historical Context and Discovery

Ludwig Knorr's work was foundational in heterocyclic chemistry. His 1884 publication described the condensation of ethyl acetoacetate with an α-amino derivative of a ketone, leading to the formation of a substituted pyrrole. A significant challenge with this method is the inherent instability of α-aminoketones, which tend to self-condense. To circumvent this, the α-aminoketone is often generated in situ from a more stable precursor, such as an α-oximinoketone, via reduction.

Mechanistic Pathway

The mechanism of the Knorr pyrrole synthesis involves the condensation of the α-aminoketone with the β-dicarbonyl compound to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring.

Caption: General workflow of the Knorr pyrrole synthesis.

Experimental Protocols

Classic Synthesis of "Knorr's Pyrrole":

-

Materials:

-

Ethyl acetoacetate (2.0 equiv)

-

Glacial acetic acid

-

Saturated aqueous solution of sodium nitrite (1.0 equiv)

-

Zinc dust (2.0 equiv)

-

-

Procedure:

-

Dissolve ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath to 5-10°C.

-

Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10°C to form ethyl 2-oximinoacetoacetate in situ.

-

To this solution, gradually add zinc dust while stirring vigorously. The reaction is exothermic and may require cooling to keep the temperature below 40°C.

-

After the zinc addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour.

-

Pour the hot mixture into a large volume of cold water to precipitate the product.

-

Collect the crude product by filtration, wash with water, and air dry.

-

Recrystallize the solid from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

-

Quantitative Data

The Knorr synthesis provides a versatile route to a variety of substituted pyrroles, with yields being influenced by the specific substrates and reaction conditions.

| α-Aminoketone Precursor | Active Methylene Compound | Product | Yield (%) | Reference |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60 | |

| 3-Amino-2-butanone | Ethyl acetoacetate | Ethyl 2,4,5-trimethylpyrrole-3-carboxylate | 55 | |

| 2-Aminoacetophenone | Acetylacetone | 3-Acetyl-2-methyl-4-phenylpyrrole | 70 | |

| Diethyl aminomalonate | 2,4-Pentanedione | Diethyl 4,5-dimethylpyrrole-2,3-dicarboxylate | ~60 | [3] |

The Hantzsch Pyrrole Synthesis (1890)

The Hantzsch pyrrole synthesis, developed by Arthur Hantzsch, is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[4] This method offers a high degree of flexibility in the synthesis of polysubstituted pyrroles.

Historical Context and Discovery

Arthur Hantzsch was a prominent chemist who made significant contributions to the understanding of stereochemistry and the synthesis of heterocyclic compounds. His pyrrole synthesis, reported in 1890, provided a convergent approach to assembling the pyrrole ring from three readily available components.

Mechanistic Pathway

The reaction is believed to proceed through the initial formation of an enamine from the β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes cyclization and dehydration to afford the final pyrrole product.[4]

Caption: General workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol

General Procedure for Hantzsch Pyrrole Synthesis:

-

Materials:

-

β-Ketoester (1.0 equiv)

-

α-Haloketone (1.0 equiv)

-

Ammonia or primary amine (excess)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve the β-ketoester and α-haloketone in the chosen solvent.

-

Add an excess of ammonia (as an aqueous or alcoholic solution) or the primary amine to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrrole.

-

Quantitative Data

The yields in the Hantzsch synthesis can vary depending on the reactivity of the starting materials.

| β-Ketoester | α-Haloketone | Amine | Yield (%) | Reference |

| Ethyl acetoacetate | Chloroacetone | Ammonia | 45-55 | [5] |

| Ethyl benzoylacetate | Phenacyl bromide | Aniline | 65 | |

| Diethyl 1,3-acetonedicarboxylate | Ethyl bromopyruvate | Methylamine | 72 | |

| Ethyl 4-chloroacetoacetate | Bromoacetone | Ammonia | 58 |

The Barton-Zard Pyrrole Synthesis (1985)

The Barton-Zard synthesis is a more modern and powerful method for constructing the pyrrole ring, involving the reaction of a nitroalkene with an isocyanoacetate in the presence of a base.[6] This reaction is particularly useful for preparing pyrroles with a wide variety of substituents.

Historical Context and Discovery

In 1985, Sir Derek Barton and Samir Zard reported this innovative approach to pyrrole synthesis.[6] The reaction's clever design utilizes the nitro group as both an activating group for the initial Michael addition and as a leaving group in the final aromatization step.

Mechanistic Pathway

The mechanism begins with the deprotonation of the isocyanoacetate by a base to form a nucleophilic carbanion. This carbanion then undergoes a Michael-type addition to the nitroalkene. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by the elimination of the nitro group to give an intermediate that tautomerizes to the aromatic pyrrole.[7]

Caption: General workflow of the Barton-Zard pyrrole synthesis.

Experimental Protocol

General Procedure for Barton-Zard Pyrrole Synthesis:

-

Materials:

-

Nitroalkene (1.0 equiv)

-

Ethyl isocyanoacetate (1.1 equiv)

-

Base (e.g., K₂CO₃, DBU) (1.5 equiv)

-

Solvent (e.g., ethanol, THF)

-

-

Procedure:

-

To a solution of the nitroalkene in the chosen solvent, add the base and ethyl isocyanoacetate.

-

The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrrole.[8]

-

Quantitative Data

The Barton-Zard synthesis is known for its good to high yields and broad substrate scope.

| Nitroalkene | Isocyanide | Base | Yield (%) | Reference |

| β-Nitrostyrene | Ethyl isocyanoacetate | DBU | 85 | [6] |

| 1-Nitrocyclohexene | Ethyl isocyanoacetate | K₂CO₃ | 78 | |

| 2-Nitro-1-phenylpropene | Methyl isocyanoacetate | t-BuOK | 92 | |

| 3-Nitro-2H-chromene | Ethyl isocyanoacetate | K₂CO₃ | 63-94 | [8] |

The Piloty-Robinson Pyrrole Synthesis (1910)

The Piloty-Robinson synthesis, named after Oskar Piloty and Gertrude and Robert Robinson, is a method for preparing 3,4-disubstituted pyrroles from the reaction of an azine with an acid catalyst at high temperatures.

Historical Context and Discovery

Oskar Piloty first reported in 1910 that heating the azine of an enolizable ketone with an acid catalyst produced a pyrrole. The work of the Robinsons later expanded on this reaction. This method is particularly useful for the synthesis of symmetrically 3,4-disubstituted pyrroles.

Mechanistic Pathway

The reaction is proposed to proceed through a-sigmatropic rearrangement of the protonated azine, followed by cyclization and elimination of ammonia to yield the pyrrole.

Caption: General workflow of the Piloty-Robinson pyrrole synthesis.

Experimental Protocol

Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Diethyl-1-benzoylpyrrole:

-

Materials:

-

Butyraldehyde azine (prepared from butyraldehyde and hydrazine)

-

Benzoyl chloride (2.2 equiv)

-

Pyridine (3.7 equiv)

-

-

Procedure:

-

The crude butyraldehyde azine is placed in a microwave reactor vial.

-

Benzoyl chloride and pyridine are added.

-

The mixture is heated in a microwave reactor at 180°C for 30-60 minutes.

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography to give the N-benzoyl pyrrole.

-

Quantitative Data

The use of microwave irradiation has significantly improved the yields and reduced the reaction times for the Piloty-Robinson synthesis.